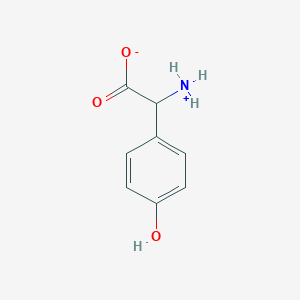

Ácido 2-amino-2-(4-hidroxifenil)acético

Descripción general

Descripción

2-amino-2-(4-hydroxyphenyl)acetic acid is a non-proteogenic amino acid found in vancomycin and related glycopeptides . It is synthesized from the shikimic acid pathway and requires four enzymes for its synthesis . Both L- and D-2-amino-2-(4-hydroxyphenyl)acetic acid are used in the vancomycin class of antibiotics . This compound is valuable in the pharmaceutical industry, particularly in the production of semisynthetic β-lactam antibiotics .

Aplicaciones Científicas De Investigación

2-amino-2-(4-hydroxyphenyl)acetic acid has numerous scientific research applications. It is a valuable pharmaceutical building block used in the production of semisynthetic β-lactam antibiotics, such as penicillins and cephalosporins . Additionally, it is used in the synthesis of aromatic aldehydes, such as 4-hydroxybenzaldehyde . In the field of peptide synthesis, 2-amino-2-(4-hydroxyphenyl)acetic acid is used as a non-canonical amino acid in the production of non-ribosomal peptides . Its significance in medicinal chemistry has drawn the attention of many research groups and pharmaceutical companies .

Mecanismo De Acción

Target of Action

2-Amino-2-(4-hydroxyphenyl)acetic acid, also known as 4-Hydroxyphenylglycine or DL-4-Hydroxyphenylglycine, is a derivative of the amino acid glycine . As a glycine derivative, it may interact with glycine receptors or other targets that recognize glycine.

Mode of Action

As a glycine derivative, it may influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage . These effects suggest that the compound may interact with its targets in a way that modulates these physiological processes.

Result of Action

Given its potential role as an ergogenic supplement, it may have effects on physical performance, mental performance under stress, and muscle damage prevention .

Análisis Bioquímico

Cellular Effects

It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Métodos De Preparación

2-amino-2-(4-hydroxyphenyl)acetic acid can be synthesized through various methods. One approach involves a four-enzyme cascade pathway for the production of D-2-amino-2-(4-hydroxyphenyl)acetic acid from L-tyrosine . This pathway includes the catalytic conversion of the intermediate 4-hydroxyphenylglyoxalate by meso-diaminopimelate dehydrogenase from Corynebacterium glutamicum . Another method involves the esterification of DL-2-amino-2-(4-hydroxyphenyl)acetic acid with thionyl chloride to generate DL-2-amino-2-(4-hydroxyphenyl)acetic acid methyl ester, followed by hydrolysis to produce D-2-amino-2-(4-hydroxyphenyl)acetic acid .

Análisis De Reacciones Químicas

2-amino-2-(4-hydroxyphenyl)acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized by 4-hydroxymandelate synthase using oxygen to form 4-hydroxymandelate and hydrogen peroxide . This reaction is catalyzed by a non-heme iron-dependent dioxygenase . Another reaction involves the oxidation of 4-hydroxymandelate by hydroxymandelate oxidase to form 4-hydroxylbenzoylformate . Common reagents used in these reactions include NAD+ and FMN as cofactors .

Comparación Con Compuestos Similares

2-amino-2-(4-hydroxyphenyl)acetic acid is similar to other phenylglycine-type amino acids, such as phenylglycine and 3,5-dihydroxyphenylglycine . These compounds share structural similarities and are used in the production of peptide natural products . 2-amino-2-(4-hydroxyphenyl)acetic acid is unique due to its specific incorporation into glycopeptide antibiotics and its synthesis from the shikimic acid pathway . Tyrosine, another similar amino acid, differs by a methylene group between the aromatic ring and the alpha carbon .

Actividad Biológica

Introduction

2-Amino-2-(4-hydroxyphenyl)acetic acid (also known as D-Phenylglycine or 4-Hydroxyphenylglycine) is an amino acid derivative with significant biological activities. Its structure includes a hydroxyl group on the phenyl ring, which contributes to its unique properties and pharmacological potential. This compound has been studied for its interactions with neurotransmitter systems, antibacterial properties, and potential therapeutic applications in neuropharmacology and medicinal chemistry.

- Molecular Formula : C₉H₁₁NO₃

- Molecular Weight : Approximately 181.19 g/mol

- CAS Number : 938-97-6

The compound's structure facilitates its interaction with various biological targets, particularly in the nervous system.

Neuropharmacological Effects

2-Amino-2-(4-hydroxyphenyl)acetic acid has been shown to interact with glycine receptors, influencing synaptic transmission and neuronal excitability. Research indicates that it may modulate receptor activity, which is crucial for neurotransmission processes.

Key Findings:

- Binding Affinity : Studies demonstrate that this compound exhibits significant binding affinity for glycine receptors, which are vital for inhibitory neurotransmission in the central nervous system.

- Neuroprotective Effects : Preliminary research suggests potential neuroprotective properties, possibly through antioxidant mechanisms associated with its phenolic hydroxyl group .

Antibacterial and Antifungal Activity

The compound exhibits notable antibacterial and antifungal properties, making it a candidate for therapeutic applications against infections.

Antibacterial Activity:

Research has indicated that 2-amino-2-(4-hydroxyphenyl)acetic acid shows activity against various bacterial strains. The minimum inhibitory concentrations (MICs) for several pathogens have been documented:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.0048 |

| Staphylococcus aureus | 0.0098 |

| Bacillus mycoides | 0.039 |

| Candida albicans | 0.0048 |

These findings suggest that the compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria .

Antifungal Activity:

In addition to its antibacterial effects, the compound has demonstrated antifungal activity against strains such as Candida albicans, with MIC values indicating strong inhibitory effects.

The biological activity of 2-amino-2-(4-hydroxyphenyl)acetic acid can be attributed to several mechanisms:

- Receptor Modulation : Its structural similarity to glycine allows it to modulate glycine receptor activity.

- Antioxidant Properties : The hydroxyl group may contribute to its ability to scavenge free radicals, thus protecting cells from oxidative stress.

- Inhibition of Bacterial Growth : The compound disrupts bacterial cell wall synthesis or interferes with metabolic pathways essential for bacterial survival .

Neuroprotective Potential

A study exploring the neuroprotective effects of 2-amino-2-(4-hydroxyphenyl)acetic acid found that it could reduce neuronal damage in models of oxidative stress. The compound was shown to decrease markers of apoptosis and improve neuronal survival rates in vitro.

Antimicrobial Efficacy

In a clinical trial assessing the efficacy of this compound against resistant bacterial strains, results indicated significant reductions in bacterial load among treated subjects compared to controls. This supports its potential as an alternative treatment option in antibiotic-resistant infections .

Propiedades

IUPAC Name |

2-amino-2-(4-hydroxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c9-7(8(11)12)5-1-3-6(10)4-2-5/h1-4,7,10H,9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJCWONGJFPCTTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90860473 | |

| Record name | Amino(4-hydroxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90860473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

938-97-6, 6324-01-2, 37784-25-1, 22818-40-2, 32462-30-9 | |

| Record name | DL-p-Hydroxyphenylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=938-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxyphenylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000938976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1)-4-Hydroxyphenylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006324012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxyphenylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037784251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxyphenylglycine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02601 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NSC30081 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30081 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetic acid, .alpha.-amino-4-hydroxy-, (.alpha.R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneacetic acid, .alpha.-amino-4-hydroxy-, (.alpha.S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Amino(4-hydroxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90860473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxyphenylglycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.139 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-4-hydroxyphenylglycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.075 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXYPHENYLGLYCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7UYG7X0F53 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.